BenchChemオンラインストアへようこそ!

Furo[2,3-c]pyridin-5-ylmethanol

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

This specific furo[2,3-c]pyridine regioisomer features a reactive 5-CH₂OH handle critical for directly conjugating indanone oxime warheads in B-Raf inhibitor libraries and enabling regioselective C6 derivatization for EGFR mutant programs. Do not substitute generic furopyridines—the exact [2,3-c] fusion and 5-hydroxymethyl position are non-negotiable for downstream SAR success. Verified ≥97% purity reduces variability in multi-step sequences, ensuring reproducible yields from hit-to-lead through process scale-up.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 478148-60-6
Cat. No. B1343845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridin-5-ylmethanol
CAS478148-60-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC2=CN=C(C=C21)CO
InChIInChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
InChIKeyUUKNFBHTKFKPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6): Procurement and Differentiation Guide for R&D Applications


Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) is a heterocyclic small molecule characterized by a fused furo[2,3-c]pyridine core scaffold bearing a reactive primary hydroxymethyl (-CH₂OH) group specifically at the 5-position of the pyridine ring [1]. This specific substitution pattern provides a unique chemical handle that distinguishes it from other furopyridine regioisomers and substitution variants [2]. With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol, this compound serves primarily as a versatile synthetic intermediate rather than a direct biological probe or drug candidate . The combination of the electron-rich furo[2,3-c]pyridine fused ring system with a strategically positioned 5-hydroxymethyl functional group creates a platform for targeted derivatization via nucleophilic substitution, esterification, oxidation to the corresponding aldehyde, or further elaboration to more complex molecular architectures [2].

Why Generic Furopyridine Intermediates Cannot Replace Furo[2,3-c]pyridin-5-ylmethanol in Structure-Dependent Synthesis


The assumption that any furopyridine scaffold can serve as a generic replacement for Furo[2,3-c]pyridin-5-ylmethanol is fundamentally flawed and can lead to synthetic dead ends or inactive final products. The exact regiochemistry of ring fusion (e.g., furo[2,3-c]pyridine versus furo[3,2-c]pyridine or furo[2,3-b]pyridine) dictates both the electronic distribution across the π-system and the accessibility of specific reactive sites, directly impacting the success of downstream functionalization reactions such as directed ortho-metalation or cross-coupling [1]. Furthermore, the presence and specific position of the hydroxymethyl group are non-negotiable for subsequent structure-activity relationship (SAR) studies, as this functional group serves as the primary point of derivatization to access entire families of biologically active compounds (e.g., B-Raf or EGFR inhibitors). Substituting with an analog that lacks this functional group (e.g., unsubstituted furo[2,3-c]pyridine) or has it at a different position would require additional, often low-yielding synthetic steps and may result in regioisomeric final products with vastly different, and likely diminished, biological activity [2].

Quantitative Differentiation Evidence for Furo[2,3-c]pyridin-5-ylmethanol: Head-to-Head Comparisons and Scaffold-Specific Advantages


Regioselective Lithiation Capability: Furo[2,3-c]pyridin-5-ylmethanol as a Uniquely Functionalizable Scaffold

In contrast to unsubstituted furo[2,3-c]pyridine, which lacks a directing group for regioselective functionalization, Furo[2,3-c]pyridin-5-ylmethanol possesses a 5-hydroxymethyl substituent that can be exploited for directed lithiation at the 6-position [1]. Unsubstituted furo[2,3-c]pyridine exhibits electrophilic substitution exclusively at the 3-position of the furan ring, precluding direct access to functionalized pyridine ring derivatives [2]. The 5-hydroxymethyl group of Furo[2,3-c]pyridin-5-ylmethanol, after protection, serves as a powerful directing group for ortho-lithiation, enabling selective introduction of electrophiles at the adjacent C6 position, a synthetic handle not available in the unsubstituted parent scaffold [1].

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Direct Access to Potent B-Raf Inhibitor Pharmacophores via the 5-Hydroxymethyl Handle

Furo[2,3-c]pyridin-5-ylmethanol serves as a direct synthetic precursor to furo[2,3-c]pyridine indanone oximes, a class of potent and selective B-Raf inhibitors exemplified by compounds co-crystallized with B-Raf kinase (PDB: 3PSB) [1]. In contrast, the closely related unsubstituted furo[2,3-c]pyridine scaffold lacks the essential 5-hydroxymethyl handle required for efficient installation of the critical indanone oxime pharmacophore. While specific IC₅₀ values for derivatives originating from this specific alcohol are not publicly disclosed, the necessity of the 5-substituent for potent B-Raf inhibition is well-established in the primary literature [2]. Attempts to use unsubstituted furo[2,3-c]pyridine would necessitate a low-yielding, multi-step sequence to introduce a functional handle at the 5-position, significantly impacting overall synthetic efficiency and cost.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Purity and Characterization Standards: Verified 97% Purity by HPLC and NMR

Reputable suppliers of Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) provide batch-specific certificates of analysis confirming a minimum purity of 97% as determined by HPLC, with structural identity verified by ¹H-NMR spectroscopy . This level of analytical rigor is not uniformly guaranteed across all furopyridine analogs or from all vendors, where purity may be unspecified or determined by less stringent methods (e.g., GC). For comparison, sourcing of less common furopyridine regioisomers (e.g., furo[3,2-c]pyridine derivatives) often relies on custom synthesis without standardized, publicly available purity specifications, introducing significant variability and risk into downstream research workflows.

Quality Control Analytical Chemistry Procurement

Differentiation from 7-Chloro Analog: Position-Specific Reactivity for Selective Derivatization

Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) differs fundamentally from its 7-chloro analog (Furo[2,3-c]pyridine-5-methanol, 7-chloro-; CAS 208519-39-5) in terms of available chemical space for further functionalization [1]. The 7-chloro analog possesses a reactive halogen at the C7 position, which predisposes the molecule towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but limits its use in applications where a hydrogen at C7 is required for biological activity or where the chlorine atom could interfere with other transformations. In contrast, Furo[2,3-c]pyridin-5-ylmethanol is unsubstituted at C7, providing a clean slate for either direct functionalization via directed metalation or for leaving the position unmodified to mimic the core scaffold of unsubstituted furopyridine in biological assays.

Medicinal Chemistry Scaffold Derivatization Chemical Biology

Class-Level Differentiation: Furo[2,3-c]pyridine Core Overcomes EGFR Resistance Mutations More Effectively Than Alternative Heterocycles

Furo[2,3-c]pyridine-based compounds, such as PD13, have demonstrated potent inhibitory activity against both wild-type EGFR (IC₅₀ = 11.64 ± 1.30 nM) and the drug-resistant L858R/T790M mutant (IC₅₀ = 10.51 ± 0.71 nM) [1]. This level of activity against the T790M gatekeeper mutation is superior to first- and second-generation EGFR inhibitors like gefitinib and afatinib, which are largely ineffective against this resistant form. While Furo[2,3-c]pyridin-5-ylmethanol is a precursor rather than a direct inhibitor, it provides access to this privileged furopyridine scaffold. In contrast, alternative heterocyclic cores such as quinazoline (e.g., gefitinib) or pyrimidine typically exhibit significantly reduced potency against T790M mutants, often with IC₅₀ values in the micromolar range [1].

EGFR Inhibition Non-Small Cell Lung Cancer Drug Resistance

Optimal Application Scenarios for Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6): From SAR Libraries to Targeted Therapeutics


Building Focused Libraries of B-Raf Kinase Inhibitors

This compound is ideally suited for medicinal chemistry groups synthesizing focused libraries of B-Raf inhibitors, particularly those based on the furo[2,3-c]pyridine indanone oxime pharmacophore. The 5-hydroxymethyl group provides a direct, high-yielding point of attachment for the indanone oxime warhead, a feature not available in the unsubstituted scaffold [1]. This enables rapid parallel synthesis and SAR exploration around the core heterocycle.

Synthesis of Next-Generation EGFR Inhibitors to Overcome T790M Resistance

As a versatile precursor to the furo[2,3-c]pyridine core, this compound is critical for the development of novel EGFR inhibitors capable of potently suppressing both wild-type and drug-resistant mutant forms of the kinase (e.g., L858R/T790M) [1]. Its use facilitates the creation of chemical matter that has demonstrated a >100-fold improvement in potency against resistant mutants compared to earlier-generation drugs, making it a valuable asset for oncology programs targeting non-small cell lung cancer.

Regioselective Derivatization via Directed Ortho-Metalation

The presence of the 5-hydroxymethyl group enables highly regioselective C6 functionalization via directed ortho-metalation strategies after appropriate hydroxyl protection [1]. This capability is invaluable for chemists seeking to introduce diverse substituents onto the pyridine ring of the furo[2,3-c]pyridine scaffold, a transformation that is not possible with the unsubstituted parent compound. This allows for the systematic exploration of SAR at a position critical for modulating physicochemical and biological properties.

Custom Synthesis of Advanced Pharmaceutical Intermediates

For CROs and pharmaceutical process chemistry groups, Furo[2,3-c]pyridin-5-ylmethanol serves as a key intermediate for the custom synthesis of more complex, patentable furopyridine derivatives. Its high purity (≥97%) and well-defined analytical characterization reduce variability in multi-step synthetic sequences, ensuring reproducible yields and facilitating smooth technology transfer to larger scale production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-c]pyridin-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.